MAO-B Inhibition Potency: 7-Chloro-6-Methoxy vs. 8-Fluoro and Unsubstituted Carbohydrazide Analogs
7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide inhibits human MAO-B with an IC50 of 8.60 μM (8.60E+3 nM), as measured in a fluorescence-based assay using kynuramine substrate [1]. In comparison, a structurally distinct quinoline-3-carbohydrazide analog lacking the 7-chloro-6-methoxy pattern showed MAO-B IC50 of 1.13 μM in a comparable assay [2]. The 7.6-fold potency difference illustrates how the 7-chloro-6-methoxy substitution profile yields a specific, intermediate MAO-B affinity that is neither as potent as the 1.13 μM comparator nor as weak as non-inhibitory analogs (IC50 >100 μM, such as CHEMBL2203921) [3]. This distinct affinity window makes the compound useful as a probe for structure-activity relationship (SAR) studies where intermediate MAO-B modulation is desired rather than strong inhibition.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.60 μM (8.60E+3 nM) |
| Comparator Or Baseline | Comparator 1 (CHEMBL1575961): IC50 = 1.13 μM (1.13E+3 nM). Comparator 2 (CHEMBL2203921): IC50 > 100 μM (1.00E+5 nM) |
| Quantified Difference | 7.6-fold less potent than 1.13 μM comparator; >11.6-fold more potent than non-inhibitory comparator |
| Conditions | Recombinant human MAO-B, kynuramine deamination fluorescence assay, 20 min incubation [1] [2] [3]. |
Why This Matters
This defined intermediate MAO-B IC50 of 8.60 μM positions the compound as a differentiated tool for probing partial MAO-B modulation, distinct from both high-potency inhibitors and inactive analogs.
- [1] BindingDB BDBM50450825 (CHEMBL4218690). IC50: 8.60E+3 nM. Target: Human membrane-bound MAO-B. View Source
- [2] BindingDB BDBM50401981 (CHEMBL1575961). IC50: 1.13E+3 nM. Target: Human MAO-B. View Source
- [3] BindingDB BDBM50401980 (CHEMBL2203921). IC50: 1.00E+5 nM. Target: Human MAO-B. View Source
